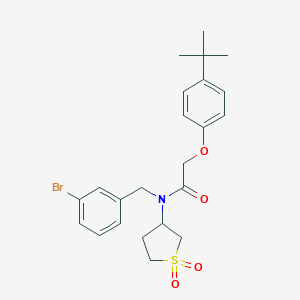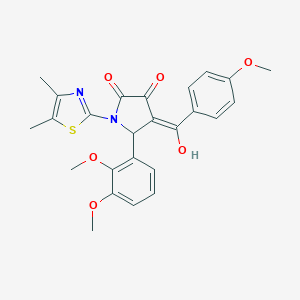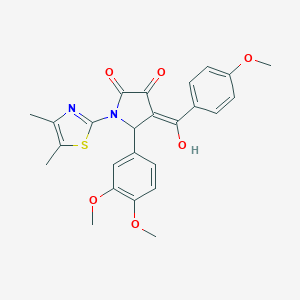
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known as DT-010, is a synthetic compound with potential therapeutic applications in the field of medicine.
Mechanism of Action
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its therapeutic effects through multiple mechanisms of action. It inhibits the activity of various enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. It also activates the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, this compound inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. It is also stable and can be easily stored and transported. However, one limitation is the low solubility of this compound in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in clinical trials.
Synthesis Methods
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is synthesized through a series of chemical reactions involving the condensation of 3-methyl-4-hydroxy coumarin with 4-isopropylbenzylamine, followed by the reaction with thionyl chloride and tetrahydrothiophene-1,1-dioxide. The final product is obtained through the reaction of the intermediate with N,N-dimethylformamide dimethylacetal and acetic anhydride.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Other areas of research include its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
properties
Molecular Formula |
C26H29NO5S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H29NO5S/c1-16(2)20-7-5-19(6-8-20)14-27(21-9-10-33(30,31)15-21)26(29)24-13-23(28)22-12-17(3)11-18(4)25(22)32-24/h5-8,11-13,16,21H,9-10,14-15H2,1-4H3 |
InChI Key |
OBAOWCRZOBCQSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265096.png)




![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265132.png)
![(3Z)-5-(3-hydroxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265136.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)